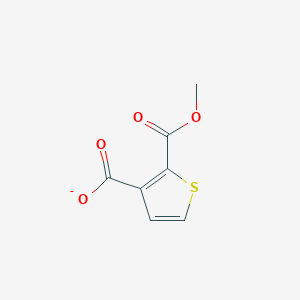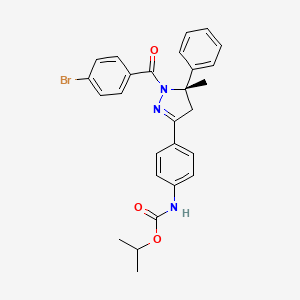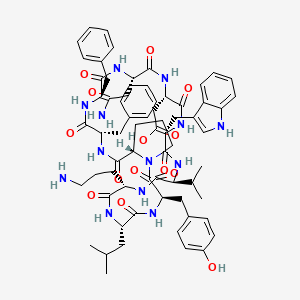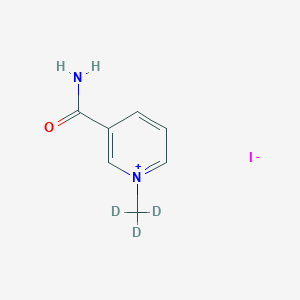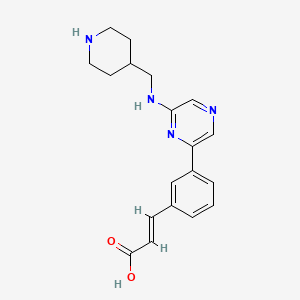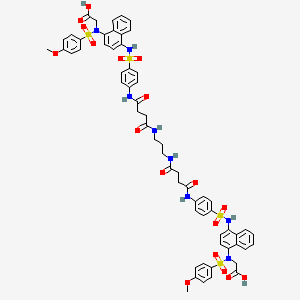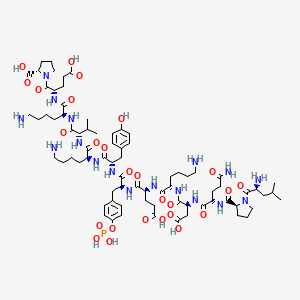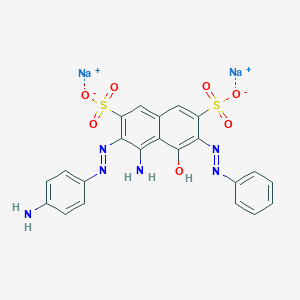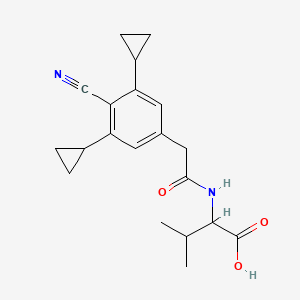
ABA receptor agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABA receptor agonist 1 is a synthetic compound designed to mimic the action of abscisic acid, a naturally occurring phytohormone in plants. Abscisic acid plays a crucial role in regulating various physiological processes, including seed germination, stomatal closure, and stress responses. This compound binds to abscisic acid receptors, activating the same signaling pathways as the natural hormone, making it a valuable tool in agricultural and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of a sulfonamide linkage, which is crucial for its activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ABA receptor agonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
ABA receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s binding affinity.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
ABA receptor agonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
ABA receptor agonist 1 exerts its effects by binding to abscisic acid receptors, specifically the PYR/PYL/RCAR family of receptors. This binding inhibits the activity of protein phosphatases 2C (PP2Cs), which are negative regulators of abscisic acid signaling. The inhibition of PP2Cs leads to the activation of sucrose-non-fermenting-related kinase subfamily 2 (SnRK2s), which in turn triggers various physiological responses, including stomatal closure and stress tolerance .
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: The natural phytohormone that ABA receptor agonist 1 mimics.
Quinabactin: Another synthetic ABA receptor agonist with a similar sulfonamide linkage.
AM1: A synthetic agonist known for its high activity in promoting PYR1–HAB1 interaction.
Uniqueness
This compound is unique due to its high binding affinity and specificity for abscisic acid receptors. Its synthetic design allows for fine-tuning of its properties, making it a versatile tool for research and agricultural applications. Unlike natural abscisic acid, this compound can be modified to enhance its stability and efficacy under various conditions .
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
IILLCPIJCURCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


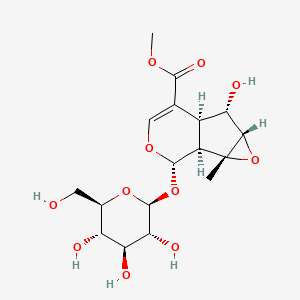
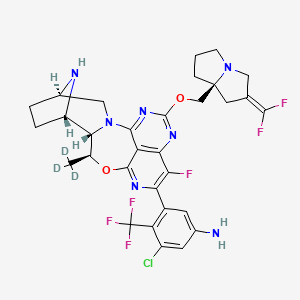
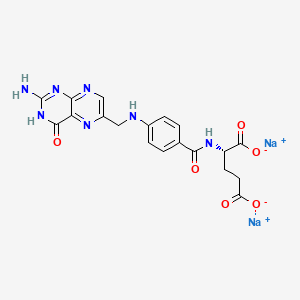
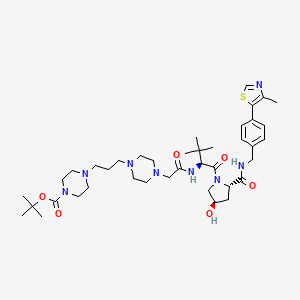
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
